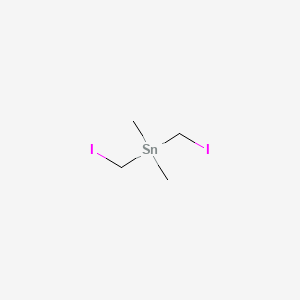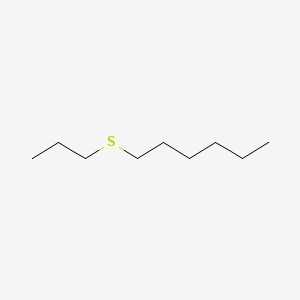![molecular formula C12H22N2O B14703641 N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea CAS No. 15264-75-2](/img/structure/B14703641.png)
N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea is a chemical compound characterized by its unique bicyclic structure. This compound is part of a class of organic compounds known as bicycloheptanes, which are notable for their rigid, cage-like structures. The presence of the bicyclo[2.2.1]heptane moiety imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with diethylcarbamoyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is often cooled to 0°C to control the exothermic nature of the reaction, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with new functional groups replacing the urea moiety.
Aplicaciones Científicas De Investigación
N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique mechanical properties due to its rigid structure.
Mecanismo De Acción
The mechanism of action of N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ylamine: A precursor in the synthesis of N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea.
Bicyclo[2.2.1]heptan-2-ylacetamide: Another compound with a similar bicyclic structure, used in different chemical applications.
Bicyclo[2.2.1]heptan-2-ol: A related compound with an alcohol functional group, used in organic synthesis.
Uniqueness
N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea is unique due to its combination of the bicyclic structure and the diethylurea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
15264-75-2 |
|---|---|
Fórmula molecular |
C12H22N2O |
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-1,1-diethylurea |
InChI |
InChI=1S/C12H22N2O/c1-3-14(4-2)12(15)13-11-8-9-5-6-10(11)7-9/h9-11H,3-8H2,1-2H3,(H,13,15) |
Clave InChI |
IWEAOFUZMBVXOA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)NC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


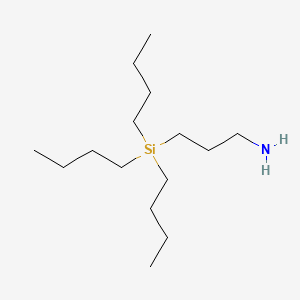
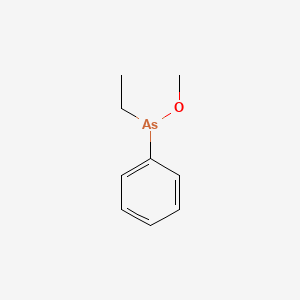
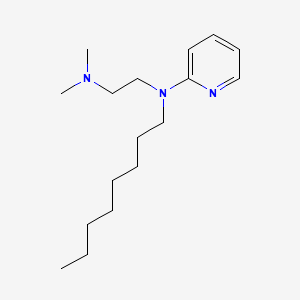
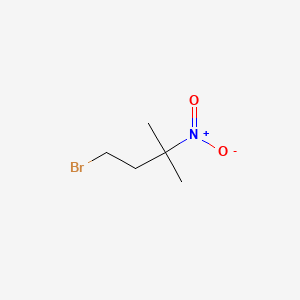
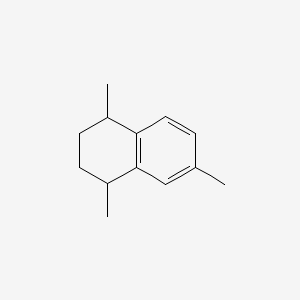
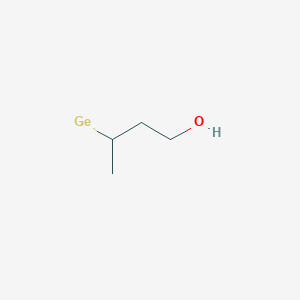
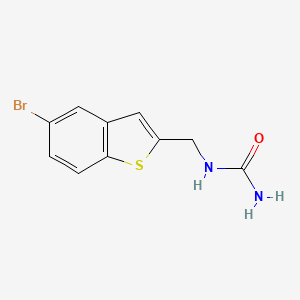
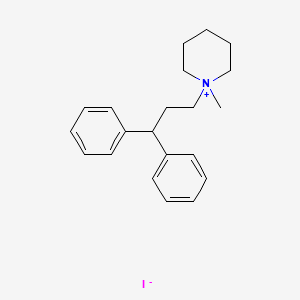

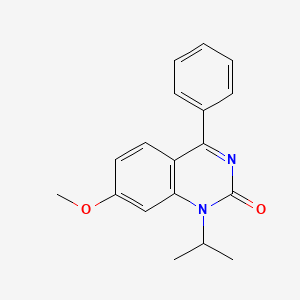
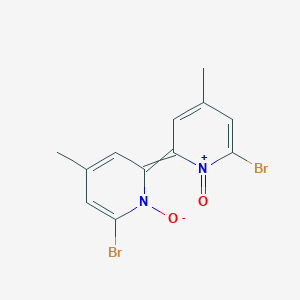
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
